Cephaloridine is derived from cephalothin through a deacetylation process involving pyridine. It falls under the classification of cephalosporins, which are characterized by their beta-lactam structure that inhibits bacterial cell wall synthesis. The chemical formula for cephaloridine monohydrate is with a molar mass of approximately 415.48 g/mol .
The synthesis of cephaloridine involves the following steps:
This method highlights the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity.
Cephaloridine features a complex molecular structure consisting of a beta-lactam ring fused to a dihydrothiazine ring, along with pyridinium-1-ylmethyl and 2-thienylacetamido side groups. The presence of these functional groups contributes to its antibacterial activity by facilitating binding to penicillin-binding proteins in bacteria .
Key structural data includes:
Cephaloridine undergoes various chemical reactions typical of beta-lactam antibiotics:
Cephaloridine exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. This process involves:
Cephaloridine monohydrate exhibits several notable physical and chemical properties:
Relevant data includes:
Cephaloridine has been utilized in various scientific applications:
In clinical settings, it has been effective in treating serious infections caused by susceptible organisms, although its use has declined due to the emergence of newer antibiotics with broader spectra of activity .
The isolation of cephalosporin C from Cephalosporium acremonium in 1948 marked the starting point for cephalosporin antibiotic development [1] [8]. By the early 1960s, pharmaceutical innovators had developed methods to hydrolyze cephalosporin C into 7-aminocephalosporanic acid (7-ACA), enabling the creation of semi-synthetic derivatives with enhanced antibacterial properties [1]. This chemical breakthrough facilitated the introduction of the first therapeutic cephalosporins: cephalothin and cephaloridine in 1962 [1] [2]. These early agents represented a significant therapeutic advancement over penicillins, particularly against penicillin-resistant Staphylococcus aureus strains, due to their inherent resistance to penicillinases [5] [8]. The molecular nucleus of these compounds featured the characteristic β-lactam ring fused to a dihydrothiazine ring (cephem structure), with modifications at the C3 and C7 positions of the cephem core enabling spectrum optimization [8].
Table 1: Key Milestones in Early Cephalosporin Development
Year | Event | Significance |
---|---|---|
1948 | Discovery of cephalosporin C | Foundation for cephalosporin antibiotics |
Early 1960s | Development of 7-ACA hydrolysis | Enabled semi-synthetic derivative creation |
1962 | Introduction of cephalothin & cephaloridine | First therapeutic cephalosporin antibiotics |
Cephaloridine distinguished itself chemically from cephalothin through its unique pyridinium-1-ylmethyl group at the C3 position and 2-thienylacetamido side chain at C7 [1] [5]. This specific configuration conferred distinctive pharmacological properties:
Table 2: Comparative Properties of First-Generation Cephalosporins
Property | Cephaloridine | Cephalothin |
---|---|---|
Chemical Group at C3 | Pyridinium-1-ylmethyl | Acetoxy |
Ionic Character | Zwitterion | Anionic |
Protein Binding (%) | ~20% | 70-80% |
Serum Half-life (hrs) | 1.1-1.5 | 0.5-0.8 |
Renal Clearance (mL/min) | 146-280 | 350-450 |
Primary Elimination Mechanism | Glomerular filtration | Tubular secretion |
Cephaloridine's initial popularity in human medicine declined rapidly by the 1970s due to three converging factors:
Concurrently, regulatory changes reshaped veterinary use. The FDA's 2012 prohibition order banned extralabel cephalosporin use (excluding cephapirin) in major food species (cattle, swine, chickens, turkeys) at unapproved doses, frequencies, durations, or routes to mitigate antimicrobial resistance risks [3] [10]. Despite these restrictions, cephaloridine maintains specific veterinary applications:
Table 3: Cephaloridine's Transition to Veterinary Medicine
Factor | Human Medicine Impact | Veterinary Medicine Impact |
---|---|---|
Nephrotoxicity | Major safety concern limiting use | Managed through dose optimization |
Spectrum Limitations | Outpaced by newer cephalosporins | Effective against key veterinary pathogens |
Regulatory Environment | Withdrawn from human markets | Approved uses with restrictions on extralabel application |
Current Applications | None | Mastitis, respiratory infections, salmonellosis |
Cephaloridine's unique zwitterionic properties continue to make it a valuable research tool for studying renal transport mechanisms, even as its clinical use has diminished [1] [9]. Its legacy persists in the structural design principles of subsequent β-lactam antibiotics, particularly those targeting resistant Gram-negative pathogens [8].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7